molecular formula C10H21N3O B8021841 N~1~-azepan-4-yl-N~2~,N~2~-dimethylglycinamide dihydrochloride

N~1~-azepan-4-yl-N~2~,N~2~-dimethylglycinamide dihydrochloride

Cat. No.: B8021841
M. Wt: 199.29 g/mol
InChI Key: MTLCZUMFHZTWMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-azepan-4-yl-N~2~,N~2~-dimethylglycinamide dihydrochloride typically involves the reaction of azepane derivatives with dimethylglycinamide under controlled conditions. The reaction is usually carried out in the presence of hydrochloric acid to form the dihydrochloride salt . Specific details on the reaction conditions, such as temperature and solvents used, are often proprietary and may vary depending on the desired purity and yield.

Industrial Production Methods

Industrial production of N1-azepan-4-yl-N~2~,N~2~-dimethylglycinamide dihydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

N~1~-azepan-4-yl-N~2~,N~2~-dimethylglycinamide dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of functional groups with the nucleophile used .

Scientific Research Applications

N~1~-azepan-4-yl-N~2~,N~2~-dimethylglycinamide dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and chemical research.

    Biology: Employed in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-azepan-4-yl-N~2~,N~2~-dimethylglycinamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and signaling pathways. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic and industrial applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-azepan-4-yl-N~2~,N~2~-dimethylglycinamide dihydrochloride is unique due to its specific combination of the azepane ring and dimethylglycinamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized research and industrial applications .

Properties

IUPAC Name

N-(azepan-4-yl)-2-(dimethylamino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O/c1-13(2)8-10(14)12-9-4-3-6-11-7-5-9/h9,11H,3-8H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTLCZUMFHZTWMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=O)NC1CCCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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